molecular formula C11H13ClO5 B8375591 2-Chloro-3,4,5,6-tetramethoxybenzaldehyde

2-Chloro-3,4,5,6-tetramethoxybenzaldehyde

Cat. No. B8375591
M. Wt: 260.67 g/mol
InChI Key: POGTWLQIWZDWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4,5,6-tetramethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H13ClO5 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,4,5,6-tetramethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,4,5,6-tetramethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClO5

Molecular Weight

260.67 g/mol

IUPAC Name

2-chloro-3,4,5,6-tetramethoxybenzaldehyde

InChI

InChI=1S/C11H13ClO5/c1-14-8-6(5-13)7(12)9(15-2)11(17-4)10(8)16-3/h5H,1-4H3

InChI Key

POGTWLQIWZDWFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)OC)OC)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to a general aryl chlorination procedure by Lopez-Alvarado,39 19 (0.767 g, 3.39 mmol) was dissolved in CH2Cl2 (10.0 mL) at room temperature and then SO2Cl2 (neat, 0.31 mL, 3.7 mmol) was added at room temperature. The reaction was stirred for 1 hour and monitored by 1H NMR for completion. The reaction was then diluted with CH2Cl2, washed with brine, dried over MgSO4, filtered, and condensed. The resulting oil was then purified by flash column chromatography (1:4 Et2O:hexanes) to provide 20 (0.861 g, 3.30 mmol, 97%) as a colorless oil.
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.767 g
Type
reactant
Reaction Step Two
[Compound]
Name
SO2Cl2
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
97%

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